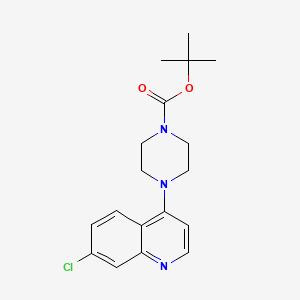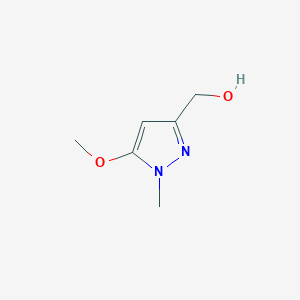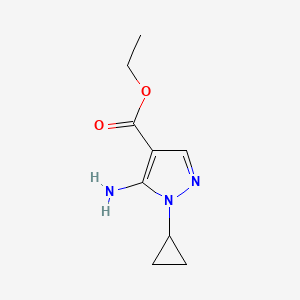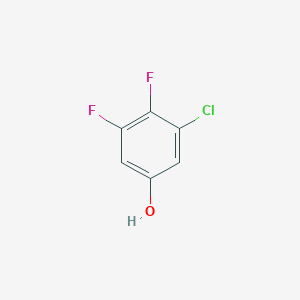
7-クロロ-4-(4-BOC-ピペラジノ)キノリン
説明
7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 . It is used in the field of medicinal chemistry .
Molecular Structure Analysis
The InChI code for 7-Chloro-4-(4-BOC-piperazino)quinoline is 1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 .Physical and Chemical Properties Analysis
7-Chloro-4-(4-BOC-piperazino)quinoline has a molecular weight of 347.84 .科学的研究の応用
製薬研究
“7-クロロ-4-(4-BOC-ピペラジノ)キノリン”は、製薬研究に使用できる化合物です . その構造は、新しい薬剤や治療法の開発に使用できることを示唆しています。
抗マラリア薬開発
この化合物は、低毒性で作用の速い抗マラリア薬であるピペラキンリン酸塩に関連しています . したがって、新しい抗マラリア治療法の開発に使用できる可能性があります。
化学合成
特定の構造から、”7-クロロ-4-(4-BOC-ピペラジノ)キノリン”は、化学合成におけるビルディングブロックとして使用できます . さまざまな用途のためのより複雑な分子を作成するために使用できます。
生物学研究
この化合物は、生物学研究、特にその抗マラリア特性に関連する研究に使用できます . マラリアの生物学的メカニズムとその対策方法を研究するために使用できます。
分析化学
“7-クロロ-4-(4-BOC-ピペラジノ)キノリン”は、分析化学で標準物質または参照物質として使用できます . これにより、他の物質の同定と定量に役立ちます。
作用機序
Target of Action
It is known that similar compounds, such as piperaquine, target the malarial parasite plasmodium falciparum .
Mode of Action
Based on its structural similarity to piperaquine, it may interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme within the parasite .
Biochemical Pathways
Similar compounds like piperaquine are known to interfere with the heme detoxification pathway in the malarial parasite .
Pharmacokinetics
Similar compounds like piperaquine are known to have good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through the bile .
Result of Action
Based on its structural similarity to piperaquine, it may lead to the death of the malarial parasite due to the accumulation of toxic heme .
Action Environment
Factors such as ph, temperature, and presence of other drugs can potentially influence the action and stability of similar compounds .
生化学分析
Biochemical Properties
7-Chloro-4-(4-BOC-piperazino)quinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, 7-Chloro-4-(4-BOC-piperazino)quinoline can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of 7-Chloro-4-(4-BOC-piperazino)quinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 7-Chloro-4-(4-BOC-piperazino)quinoline can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-4-(4-BOC-piperazino)quinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, 7-Chloro-4-(4-BOC-piperazino)quinoline can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-4-(4-BOC-piperazino)quinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-4-(4-BOC-piperazino)quinoline is relatively stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 7-Chloro-4-(4-BOC-piperazino)quinoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, 7-Chloro-4-(4-BOC-piperazino)quinoline can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while higher doses lead to toxicity.
Metabolic Pathways
7-Chloro-4-(4-BOC-piperazino)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, it may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of 7-Chloro-4-(4-BOC-piperazino)quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, 7-Chloro-4-(4-BOC-piperazino)quinoline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 7-Chloro-4-(4-BOC-piperazino)quinoline is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, 7-Chloro-4-(4-BOC-piperazino)quinoline may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways.
特性
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHTXDEKYWEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)


![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)


![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)



![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)
